2,2-Difluoro-3-butenoic acid ethyl ester

Description

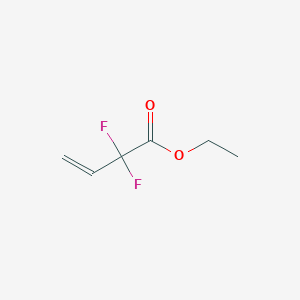

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2-difluorobut-3-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c1-3-6(7,8)5(9)10-4-2/h3H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWQFUKZGPMXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C=C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901261644 | |

| Record name | 3-Butenoic acid, 2,2-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60758-43-2 | |

| Record name | 3-Butenoic acid, 2,2-difluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60758-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid, 2,2-difluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901261644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Difluoro 3 Butenoic Acid Ethyl Ester

Strategies Involving Direct Fluorination Approaches

Direct fluorination involves the reaction of a hydrocarbon precursor with a fluorine source to introduce one or more fluorine atoms. These methods can be challenging due to the high reactivity of fluorinating agents but offer a direct route to the target molecule.

One of the more direct, albeit harsh, methods for synthesizing fluorinated organic compounds involves the use of hydrogen fluoride (B91410) (HF). A known pathway to 2,2-difluoro-3-butenoic acid ethyl ester involves the reaction of ethyl acetoacetate (B1235776) with hydrogen fluoride in the presence of an iodine source. smolecule.com In this process, ethyl acetoacetate likely undergoes a series of reactions including enolization, iodination, and subsequent fluorination. The harsh nature of hydrogen fluoride requires specialized equipment and careful handling. wikipedia.org

A plausible reaction sequence is initiated by the enolization of ethyl acetoacetate, followed by iodination at the α-position. The resulting iodo-intermediate then reacts with hydrogen fluoride, where the hydroxyl group of the enol is replaced by fluorine, and a subsequent fluorination step at the α-carbon occurs, likely proceeding through an intermediate that facilitates the introduction of the second fluorine atom. The final step would involve the elimination of water and iodide to form the double bond.

| Starting Material | Reagents | Key Transformation |

| Ethyl Acetoacetate | Hydrogen Fluoride, Iodine | Direct fluorination and formation of β,γ-unsaturation |

Electrophilic fluorination reagents offer a milder and often more selective alternative to hydrogen fluoride for the introduction of fluorine atoms. researchgate.net Reagents such as Selectfluor® (F-TEDA-BF₄) are widely used for the fluorination of various organic substrates, including 1,3-dicarbonyl compounds and their derivatives. wikipedia.orgresearchgate.netref.ac.uk

A viable synthetic route to this compound using this methodology would start with the fluorination of ethyl acetoacetate to produce ethyl 2,2-difluoroacetoacetate. nih.gov This intermediate can then be subjected to further transformations. For instance, reduction of the ketone functionality to a secondary alcohol, followed by dehydration, would yield the desired this compound.

Table 1: Electrophilic Fluorination Approach

| Precursor | Reagent | Intermediate | Subsequent Steps |

|---|

The mechanism of electrophilic fluorination with reagents like Selectfluor® is thought to proceed through either an electron transfer pathway or a direct SN2 attack on the fluorine atom. wikipedia.org For 1,3-dicarbonyl compounds, the reaction is often facilitated by the enol or enolate form of the substrate. ref.ac.uk

Condensation and Coupling Reactions

These methods involve the formation of new carbon-carbon bonds to construct the target molecule from smaller, often fluorinated, building blocks.

A direct and efficient method for the synthesis of this compound involves the condensation reaction of ethyl 3,3-difluoroacrylate with the enolate of ethyl acetoacetate. smolecule.com This reaction falls under the category of Michael additions, where the nucleophilic enolate attacks the β-position of the α,β-unsaturated difluoroacrylate. The resulting adduct would then undergo a subsequent intramolecular cyclization or rearrangement followed by elimination to afford the final product.

While direct Grignard reactions for this specific synthesis are not prominently documented, analogous transformations such as the Reformatsky reaction provide a powerful tool. The Reformatsky reaction involves the use of an α-halo ester and zinc metal to form an organozinc reagent, which then reacts with carbonyl compounds. wikipedia.orgthermofisher.com

A plausible route involves the reaction of the Reformatsky reagent derived from ethyl bromodifluoroacetate with an appropriate electrophile. wikipedia.org For instance, reaction with formaldehyde (B43269) would yield ethyl 2,2-difluoro-3-hydroxypropanoate. Subsequent dehydration of this alcohol would lead to the formation of the desired double bond, yielding this compound.

Alternatively, a vinyl Grignard reagent, such as vinylmagnesium bromide, could be reacted with a difluorinated carbonyl compound. For example, the reaction with diethyl 2,2-difluoromalonate could potentially lead to the target structure after a series of addition and elimination steps.

Table 2: Proposed Reformatsky-Type Synthesis

| Reactant 1 | Reactant 2 | Key Intermediate | Final Step |

|---|

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.govnih.gov While a specific protocol for the direct synthesis of this compound via this method is not extensively reported, plausible routes can be designed based on established palladium-catalyzed reactions.

One potential strategy involves the coupling of a vinyl-organometallic reagent with a difluoroacetyl derivative. For example, a Stille or Suzuki coupling between vinyltributylstannane or vinylboronic acid, respectively, and ethyl bromo- or iododifluoroacetate could be envisioned. The palladium catalyst, in a low oxidation state, would facilitate the oxidative addition to the C-X bond of the difluoroester, followed by transmetalation with the vinyl-organometallic reagent and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.

Table 3: Proposed Palladium-Catalyzed Cross-Coupling

| Difluoro Reagent | Vinyl Source | Catalyst System (Example) | Reaction Type |

|---|---|---|---|

| Ethyl iododifluoroacetate | Vinylboronic acid | Pd(PPh₃)₄, Base | Suzuki Coupling |

The success of such reactions is highly dependent on the choice of ligand, base, and reaction conditions to optimize the catalytic cycle and avoid side reactions. nih.gov

Metal Dienolate Additions to Imines

The addition of nucleophiles to imines is a powerful method for constructing carbon-carbon bonds while incorporating a nitrogen atom, which is fundamental in the synthesis of amino acids and other bioactive molecules. In the context of fluorinated compounds, Lewis acid-promoted additions to chiral imines offer a pathway to complex structures with a high degree of stereocontrol. nsf.gov For instance, the addition of prochiral E and Z allyl nucleophiles to chiral α-alkoxy N-tosyl imines can be directed with high diastereoselectivity by selecting the appropriate Lewis acid, such as ZnBr2. nsf.gov The geometry of the alkene nucleophile is selectively transferred to the newly formed bond, allowing for precise control over the stereochemistry of the resulting product. nsf.gov

While direct examples using a dienolate of ethyl 2,2-difluoro-3-butenoate are not extensively detailed, the principles established with related nucleophiles highlight the potential of this strategy. The reaction of substituted allyl trimethylsilanes with N-tosyl imines bearing an α-methoxy group has been shown to yield a single detectable diastereomer. nsf.gov This high level of control suggests that a similar approach with a difluorinated dienolate could provide stereocontrolled access to α,α-difluoro-β-amino acid derivatives. The choice of the imine substituent and the Lewis acid promoter are critical factors influencing the diastereoselectivity of the transformation. nsf.gov

Radical Reaction Pathways

Radical chemistry offers a distinct set of tools for forming carbon-carbon bonds, often under mild conditions and with high functional group tolerance. cmu.edu These pathways are particularly effective for the synthesis of fluorinated molecules like this compound.

Visible light photoredox catalysis has become a prominent strategy for generating radical species under mild and controllable conditions. mdpi.com This method typically employs a photocatalyst, such as fac-[Ir(ppy)3] or organic dyes like Eosin Y, which, upon excitation by visible light, can initiate a single-electron transfer (SET) process. researchgate.netresearchgate.netresearchgate.net For difluoroalkylation, a common precursor is an alkyl 2-bromo-2,2-difluoroacetate. researchgate.net The excited photocatalyst reduces the bromodifluoroacetate, causing it to fragment and release a difluoroacetyl radical (•CF2CO2R). researchgate.net

This highly reactive radical can then add to various unsaturated partners like alkenes or alkynes. researchgate.net The process has been utilized for the difluoroalkylation of aldehyde-derived hydrazones and for the radical fluoromethoxylation of olefins. researchgate.netscilit.com The versatility of this approach allows for the construction of diverse molecular scaffolds containing the valuable difluoromethylene group. nih.govresearchgate.net

| Catalyst System | Radical Precursor | Substrate Type | Key Feature |

| fac-[Ir(ppy)3] | Ethyl 2-bromo-2,2-difluoroacetate | Alkenes | Efficient formation of difluoromethylenated products. researchgate.net |

| Carbazole-based organic photocatalyst | Fluoroalkyl iodides | Azomethine compounds | C–H bond fluoroalkylation. researchgate.net |

| Rose Bengal (RB) | Sodium trifluoromethanesulfinate | Aromatic aldehyde hydrazones | C(sp²)–H trifluoromethylation. researchgate.net |

| Eosin Y / Cu(OAc)2 | Ethyl iododifluoroacetate | Vinyl azides | Thermal redox reaction to form γ-lactams without light. researchgate.net |

This table summarizes various photocatalytic systems used in difluoroalkylation and related transformations.

Transition metals can be used to initiate or mediate radical reactions, providing an alternative to photocatalysis and offering unique reactivity and selectivity. cmu.eduwilliams.edu An efficient method for the stereoselective synthesis of α,α-difluoro-4-phenyl-3-butenoate isomers involves the addition of the •CF2CO2Et radical to phenylacetylene (B144264) or β-bromostyrenes. acs.org In this system, the radical is generated from ethyl chlorodifluoroacetate using sodium dithionite (B78146) (Na2S2O4) as the initiator. acs.org

The stereochemical outcome of the reaction is highly dependent on the substrate. acs.org

Addition to Phenylacetylene: This reaction proceeds via a mechanism where stereochemistry is controlled by an electron-transfer process, leading predominantly to the Z-isomer. acs.org

Addition to β-Bromostyrenes: This pathway involves an addition-elimination mechanism where stereochemistry is dictated by steric factors in the equilibration of the intermediate, yielding the E-isomer. acs.org

Another approach involves the use of diethylzinc (B1219324) (Et2Zn) to mediate the radical addition of ethyl iododifluoroacetate to unactivated alkenes and alkynes, demonstrating a novel method for generating the ethyl difluoroacetate (B1230586) radical under mild conditions. researchgate.net This protocol shows excellent functional group compatibility and often results in full conversion of the starting materials. researchgate.net

Stereoselective Synthesis Considerations

Achieving stereocontrol is a central goal in modern organic synthesis, particularly for producing chiral molecules for applications in pharmaceuticals and agrochemicals. wikipedia.org

Asymmetric hydrogenation is a powerful technique for creating stereogenic centers with high enantioselectivity. wikipedia.org A palladium-catalyzed asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates has been developed to produce enantioenriched α,α-difluoro-β-arylbutanoic esters. dicp.ac.cn This method utilizes an in situ-generated catalyst from Pd(OAc)2 and a chiral diphosphine ligand, such as (S)-Difluorphos, in the presence of an acid. dicp.ac.cn

The reaction proceeds with high yields (83–99%) and moderate to excellent enantioselectivities (up to 97:3 er). dicp.ac.cn The presence of the gem-difluoro group is crucial for both reactivity and enantioselectivity. dicp.ac.cn The reaction conditions are typically mild, involving 30 bar of H2 in a mixed solvent system at 10 °C. dicp.ac.cn

| Substrate Aryl Group | Yield (%) | Enantiomeric Ratio (er) |

| Phenyl (1a) | >99 | 91:9 |

| 4-Fluorophenyl | 99 | 91:9 |

| 4-Chlorophenyl | 99 | 94:6 |

| 4-Bromophenyl | 95 | 97:3 |

| 4-(Trifluoromethyl)phenyl | 90 | 96:4 |

| 4-Methylphenyl | 99 | 89:11 |

| 1-Naphthyl | >99 | 74:26 |

This table presents selected results from the palladium-catalyzed asymmetric hydrogenation of various α,α-difluoro-β-arylbutenoates, adapted from research findings. dicp.ac.cn

Many synthetic methods for preparing this compound and its derivatives incorporate high levels of diastereoselectivity and regioselectivity.

Regioselectivity: The gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene yields 3,3,4,4-tetrafluorocyclohex-1-ene. researchgate.netx-mol.com Subsequent halogenation and dehydrohalogenation steps selectively produce 1-bromo- or 1-chloro-2,3-difluorobenzene, demonstrating precise control over the final substitution pattern. researchgate.netx-mol.com

Diastereoselectivity: The Diels-Alder reaction is a classic example of a stereocontrolled process. A highly diastereoselective Diels-Alder cycloaddition using a novel γ-hydroxymethyl-α,β-butenolide dienophile has been used to assemble a key intermediate for the synthesis of the spirocyclic imine fragment of portimines. nih.gov Similarly, Lewis acid-catalyzed imino Diels-Alder reactions can afford quinoline-β-lactams with high diastereoselectivity. researchgate.net In additions to imines, using chiral substrates and specific Lewis acids can result in excellent facial selectivity, forming only two of the four possible diastereomers with high preference for one. nsf.gov

The stereocontrolled addition of the •CF2CO2Et radical is another prime example, where the choice of an alkyne versus a haloalkene substrate dictates the E/Z geometry of the product olefin, showcasing simultaneous regio- and stereocontrol. acs.org

Comparative Analysis of Synthetic Routes

The synthesis of this compound, a valuable fluorinated building block in organic synthesis, is primarily achieved through organometallic addition reactions and olefination strategies. The most prominent methods include the Reformatsky reaction and the Wittig reaction, each presenting distinct advantages and challenges.

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc. wikipedia.org For the synthesis of the target compound, this typically involves the reaction of ethyl bromodifluoroacetate with an appropriate aldehyde. The reaction proceeds via the formation of an organozinc intermediate, known as a Reformatsky enolate, which then adds to the carbonyl group. wikipedia.org This method is particularly noted for its ability to generate α,α-difluoro-β-hydroxy esters, which can be subsequently dehydrated to yield the desired this compound. researchgate.net

Alternatively, the Wittig reaction provides a powerful method for alkene synthesis by reacting a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org In this context, a phosphonium (B103445) ylide derived from a 2,2-difluoroacetate derivative would be reacted with an aldehyde. A key advantage of the Wittig reaction is the high degree of control over the location of the newly formed double bond, which is a critical feature for the target molecule. libretexts.orgpressbooks.pub

Evaluation of Reaction Efficiency and Selectivity

The efficiency and selectivity of a synthetic route are paramount for its practical application. Both the Reformatsky and Wittig reactions have been optimized to improve these aspects.

Reaction Efficiency: The yields for the Reformatsky reaction can be moderate to good, with reports showing yields ranging from 56% to 85% for related aza-Reformatsky reactions leading to α,α-difluoro-β-amino ketones. beilstein-journals.org The efficiency can be influenced by the reactivity of the starting materials and the reaction conditions, such as solvent and temperature. The Wittig reaction is also known for its good to excellent yields, often exceeding 80% under optimized conditions. nih.gov The formation of the highly stable triphenylphosphine (B44618) oxide byproduct is a major thermodynamic driving force for the reaction. pressbooks.pub

Selectivity: The Reformatsky reaction, when applied to the synthesis of related chiral molecules, can exhibit moderate to excellent diastereoselectivity (72–90% de). beilstein-journals.org This selectivity is often influenced by the formation of a six-membered chair-like transition state. wikipedia.org For the synthesis of this compound, controlling the subsequent dehydration step is crucial to ensure the selective formation of the desired alkene isomer. The Wittig reaction's primary advantage is its regioselectivity, ensuring the double bond is formed specifically between the carbonyl carbon and the ylide carbon. libretexts.org The stereoselectivity (E/Z selectivity) of the Wittig reaction can be controlled by the nature of the ylide and the reaction conditions.

The following table provides a comparative overview of the efficiency and selectivity for generalized Reformatsky and Wittig reactions applicable to the synthesis of similar compounds.

| Synthetic Route | Typical Reagents | Typical Yield | Selectivity Attributes |

| Reformatsky Reaction | Ethyl bromodifluoroacetate, Aldehyde, Zinc | 50-85% beilstein-journals.org | Moderate to high diastereoselectivity in the intermediate β-hydroxy ester formation. beilstein-journals.org |

| Wittig Reaction | Phosphonium ylide, Aldehyde | 60-99% nih.gov | High regioselectivity for C=C bond formation; stereoselectivity is tunable. libretexts.org |

Considerations for Scalability and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale requires careful consideration of several factors, including cost, safety, and process robustness.

Scalability: For the Reformatsky reaction, the use of metallic zinc is relatively inexpensive. However, the activation of zinc and the handling of potentially pyrophoric organozinc intermediates can pose challenges on a large scale. The reaction may also require strict control of moisture and oxygen. The Wittig reaction often involves the use of triphenylphosphine, which is a relatively expensive reagent. pressbooks.pub Furthermore, the generation of a stoichiometric amount of triphenylphosphine oxide as a byproduct can complicate purification on a large scale, although methods for its removal and recycling have been developed.

Process Optimization: Optimization strategies for both routes focus on improving yield, reducing reaction times, and simplifying workup procedures. For the Reformatsky reaction, the use of activators for zinc, such as iodine or sonication, can improve reaction rates and yields. researchgate.net In some cases, alternative metals or metal salts like indium or samarium(II) iodide have been explored. wikipedia.org

For the Wittig reaction, process optimization often involves the choice of base for ylide generation and the solvent system. nih.gov One-pot procedures, where the ylide is generated and reacted in the same vessel without isolation, are common and improve process efficiency. nih.gov Advanced process intensification techniques, such as the use of ultrasound or continuous flow reactors, can be applied to both synthetic routes. scielo.brresearchgate.netresearchgate.net Ultrasound can enhance reaction rates by promoting mass transfer and activating metal surfaces in the Reformatsky reaction. researchgate.net Continuous flow processing can offer better control over reaction parameters, improve safety, and facilitate easier scaling. researchgate.net For general ester production, optimizing parameters like catalyst concentration and alcohol-to-acid molar ratios has proven effective in maximizing yield and can be applied analogously. scielo.br

Chemical Properties and Reactivity

Physical and Chemical Properties

2,2-Difluoro-3-butenoic acid ethyl ester is a colorless liquid. smolecule.comsigmaaldrich.com Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2,2-difluorobut-3-enoate | smolecule.comsigmaaldrich.com |

| CAS Number | 60758-43-2 | smolecule.com |

| Molecular Formula | C₆H₈F₂O₂ | smolecule.com |

| Molecular Weight | 150.12 g/mol | smolecule.com |

| Boiling Point | 122-124 °C | smolecule.com |

| Density | 1.169 g/mL at 25 °C | smolecule.com |

| Physical Form | Colorless Liquid | smolecule.comsigmaaldrich.com |

| SMILES | CCOC(=O)C(C=C)(F)F | smolecule.com |

| InChI Key | OVWQFUKZGPMXAF-UHFFFAOYSA-N | smolecule.comsigmaaldrich.com |

Key Reactions and Transformations

The reactivity of this compound is dictated by its functional groups: the ester and the gem-difluoroalkene moiety.

Hydrolysis: Like typical esters, it can undergo hydrolysis in the presence of water or moisture, particularly under acidic or basic conditions, to yield 2,2-difluoro-3-butenoic acid and ethanol. smolecule.com

Nucleophilic Acyl Substitution: The electrophilic carbonyl carbon of the ester group can react with various nucleophiles, leading to substitution of the ethoxy group. smolecule.com

Reactions at the Alkene: The gem-difluoroalkene unit exhibits unique reactivity. acs.org It can participate in various addition reactions. For example, the addition of a thiyl radical across the double bond is an effective strategy for constructing α,α-difluoroalkylthioethers. acs.org The electron-withdrawing nature of the fluorine atoms makes the β-carbon susceptible to nucleophilic attack, although this can sometimes be followed by β-fluoride elimination. acs.org

Cycloadditions: The double bond can participate in cycloaddition reactions, providing a route to construct cyclic and bicyclic fluorinated compounds. nih.gov

Spectroscopic and Structural Characterization in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic compounds, offering detailed insights into the chemical environment of specific nuclei. For 2,2-Difluoro-3-butenoic acid ethyl ester, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring atoms. libretexts.org The chemical shifts in ¹H NMR are influenced by the electronic environment of the protons. libretexts.org Protons attached to carbons bearing electronegative atoms will appear at lower fields. libretexts.org

In the ¹H NMR spectrum of a related compound, ethyl 2,2-difluoro-6-phenylhexanoate, the quartet corresponding to the ethoxy (-OCH₂CH₃) methylene (B1212753) protons (CH₂) appears at approximately 4.32 ppm, while the triplet for the terminal methyl protons (CH₃) is observed around 1.34 ppm. rsc.org The protons on the carbon chain exhibit signals between 1.48 and 2.65 ppm. rsc.org For ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, similar signals for the ethyl group are seen at 4.25 ppm (quartet) and in the 1.25-1.41 ppm range (multiplet, including the terminal methyl). rsc.org

Table 1: Representative ¹H NMR Spectral Data for Analogs of this compound

| Functional Group | Chemical Shift (δ) ppm | Multiplicity | Compound Reference |

| -OCH₂CH₃ | ~4.32 | Quartet | Ethyl 2,2-difluoro-6-phenylhexanoate rsc.org |

| -OCH₂CH₃ | ~1.34 | Triplet | Ethyl 2,2-difluoro-6-phenylhexanoate rsc.org |

| -OCH₂CH₃ | 4.25 | Quartet | Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate rsc.org |

| -OCH₂CH₃ | 1.25-1.41 | Multiplet | Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate rsc.org |

¹³C NMR for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon framework of a molecule. chemguide.co.uk Generally, ¹³C NMR chemical shifts range from 0 to 220 ppm. libretexts.org The presence of electronegative atoms, like oxygen and fluorine, significantly influences the chemical shifts, causing a downfield shift (to a higher ppm value). chemguide.co.uk

For ethyl 2,2-difluoro-6-phenylhexanoate, the carbonyl carbon (C=O) of the ester group resonates at approximately 164.47 ppm, appearing as a triplet due to coupling with the adjacent fluorine atoms. rsc.org The carbon atom bonded to the two fluorine atoms (CF₂) shows a signal around 116.41 ppm, also as a triplet. rsc.org The methylene carbon of the ethoxy group (-OCH₂) is found at about 62.84 ppm, and the methyl carbon (-CH₃) at 14.04 ppm. rsc.org A similar pattern is observed for ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, with the carbonyl carbon at 164.15 ppm (triplet) and the CF₂ carbon at 116.10 ppm (triplet). rsc.org

Table 2: ¹³C NMR Spectral Data for Analogs of this compound

| Carbon Atom | Chemical Shift (δ) ppm | Multiplicity | J (C-F) Coupling (Hz) | Compound Reference |

| C=O | 164.47 | Triplet | 33.1 | Ethyl 2,2-difluoro-6-phenylhexanoate rsc.org |

| CF₂ | 116.41 | Triplet | 250.0 | Ethyl 2,2-difluoro-6-phenylhexanoate rsc.org |

| -OCH₂ | 62.84 | Singlet | N/A | Ethyl 2,2-difluoro-6-phenylhexanoate rsc.org |

| -CH₃ (ethyl) | 14.04 | Singlet | N/A | Ethyl 2,2-difluoro-6-phenylhexanoate rsc.org |

| C=O | 164.15 | Triplet | 32.9 | Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate rsc.org |

| CF₂ | 116.10 | Triplet | 249.9 | Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate rsc.org |

¹⁹F NMR for Fluorine Substitution Patterns

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. alfa-chemistry.com The chemical shifts are very sensitive to the local electronic environment. biophysics.org

In the case of ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, the ¹⁹F NMR spectrum shows a triplet at -106.02 ppm. rsc.org For ethyl 2,2-difluoro-6-phenylhexanoate, the signal is a triplet at -105.83 ppm. rsc.org In a different structural environment, such as ethyl 2,2-difluoro-4-(methyl(phenyl)amino)-4-(p-tolyl)butanoate, the two non-equivalent fluorine atoms exhibit distinct signals: a doublet at -99.91 ppm and a doublet of doublets at -109.19 ppm. rsc.org This highlights the sensitivity of ¹⁹F NMR to subtle changes in the molecular structure.

Table 3: ¹⁹F NMR Spectral Data for Analogs of this compound

| Chemical Shift (δ) ppm | Multiplicity | J (F-F) Coupling (Hz) | Compound Reference |

| -106.02 | Triplet | 16.8 | Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate rsc.org |

| -105.83 | Triplet | 16.8 | Ethyl 2,2-difluoro-6-phenylhexanoate rsc.org |

| -99.91 | Doublet | 263.2 | Ethyl 2,2-difluoro-4-(methyl(phenyl)amino)-4-(p-tolyl)butanoate rsc.org |

| -109.19 | Doublet of Doublets | 258.5, 28.2 | Ethyl 2,2-difluoro-4-(methyl(phenyl)amino)-4-(p-tolyl)butanoate rsc.org |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, the calculated mass for the sodium adduct [M+Na]⁺ is 387.1048, with the found value being 387.1045. rsc.org Similarly, for ethyl 2,2-difluoro-2-(phenanthridin-6-yl)acetate, the calculated mass for [M+H]⁺ is 336.0603, and the found value is 336.0595. rsc.org These close correlations between the calculated and found masses confirm the respective molecular formulas.

Table 4: HRMS Data for Analogs of this compound

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate | [M+Na]⁺ | 387.1048 | 387.1045 | rsc.org |

| Ethyl 2,2-difluoro-2-(phenanthridin-6-yl)acetate | [M+H]⁺ | 336.0603 | 336.0595 | rsc.org |

Vibrational Spectroscopy Applications (e.g., IR Spectroscopy)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info For esters, characteristic strong absorption bands are observed for the C=O and C-O stretching vibrations. docbrown.info

In the IR spectrum of ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, a strong absorption band for the carbonyl (C=O) stretch is observed at 1766 cm⁻¹. rsc.org For ethyl 2,2-difluoro-6-phenylhexanoate, this band appears at 1765 cm⁻¹. rsc.org The C-O stretching vibrations typically appear in the 1300-1000 cm⁻¹ region. docbrown.info For ethyl 2,2-difluoro-7-(tosyloxy)heptanoate, a strong band is noted at 1177 cm⁻¹, which can be attributed to the C-O and S=O stretches. rsc.org

Table 5: Characteristic IR Absorption Frequencies for Analogs of this compound

| Functional Group | Wavenumber (cm⁻¹) | Compound Reference |

| C=O Stretch | 1766 | Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate rsc.org |

| C=O Stretch | 1765 | Ethyl 2,2-difluoro-6-phenylhexanoate rsc.org |

| C-O / S=O Stretch | 1177 | Ethyl 2,2-difluoro-7-(tosyloxy)heptanoate rsc.org |

| C-O Stretch | 1186 | Ethyl 2,2-difluoro-6-phenylhexanoate rsc.org |

X-ray Crystallography for Solid-State Structural Elucidation (for crystalline derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, this technique is invaluable for the structural elucidation of its solid, crystalline derivatives. The process involves irradiating a single crystal of a derivative with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about bond lengths, bond angles, and stereochemistry, offering unambiguous structural confirmation.

Although specific crystallographic data for derivatives of this compound are not widely published, the study of analogous fluorinated organic molecules demonstrates the power of this technique. For instance, the crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, another fluorinated ester, has been determined, revealing key structural features such as the conformation around specific bonds and the nature of intermolecular interactions like hydrogen bonds. nih.gov In the crystal packing of this related compound, N—H⋯O hydrogen bonds were observed to link molecules into chains. nih.gov

In cases where obtaining a suitable crystal of a derivative is challenging due to factors like high flexibility, co-crystallization with a "chaperone" molecule can be employed. Research has shown that fluorinated chaperones can assist in the crystallization of acyclic molecules, enabling their structural determination by X-ray diffraction. researchgate.net This approach could be theoretically applied to derivatives of this compound to facilitate their analysis.

The data obtained from such an analysis would be presented in a crystallographic information file (CIF), which can be visualized to produce a detailed molecular structure. Key parameters from a hypothetical analysis of a crystalline derivative are summarized in the table below.

| Parameter | Hypothetical Value/Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 95° |

| Key Bond Lengths | C-F: ~1.35 Å, C=C: ~1.34 Å, C=O: ~1.21 Å, C-O: ~1.33 Å |

| Key Bond Angles | F-C-F: ~105°, C-C=C: ~122°, O=C-O: ~125° |

| Intermolecular Forces | Analysis would reveal potential hydrogen bonds or other non-covalent interactions that dictate the crystal packing. |

This table presents hypothetical data for illustrative purposes, as specific crystallographic data for a derivative of this compound is not publicly available.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic methods are essential for assessing the purity of this compound and for analyzing its presence in reaction mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly used techniques for these purposes. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile compounds like this compound. nih.gov In this technique, the sample is vaporized and passed through a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

The analysis of various esters in complex mixtures, such as in fermented beverages, is a common application of GC-MS. mdpi.com A typical GC-MS analysis of a sample containing this compound would provide a chromatogram showing a peak at a specific retention time corresponding to the compound. The associated mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns resulting from the loss of groups such as the ethoxy (-OCH₂CH₃) or carboxyl groups.

A summary of typical GC-MS parameters for the analysis of a similar volatile ester is presented below.

| Parameter | Typical Value/Condition |

| Column Type | A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min. |

| Oven Temperature Program | Initial temperature of 40-60°C, ramped up to 250-300°C. colostate.edujmaterenvironsci.com |

| Injection Mode | Split injection to handle a concentrated sample without overloading the column. |

| MS Detector | Electron Ionization (EI) at 70 eV. |

| Mass Range | m/z 40-500. ekb.eg |

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful separation technique that can be used for the purity assessment of this compound, particularly if the compound is part of a non-volatile mixture or if it requires derivatization for detection. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases.

For fluorinated compounds, reversed-phase HPLC (RP-HPLC) is a common mode of analysis. nih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). nih.govresearchgate.net The elution order is typically from most polar to least polar. Detection can be achieved using a UV detector, as the ester group provides a chromophore, or with a mass spectrometer (LC-MS) for greater sensitivity and structural information. The use of fluorinated stationary phases has also been explored to provide alternative selectivity for separating fluorinated analytes. chromatographyonline.com

The following table outlines a hypothetical set of HPLC conditions for the analysis of this compound.

| Parameter | Typical Value/Condition |

| Column Type | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient of water and acetonitrile. researchgate.net |

| Flow Rate | 1.0 mL/min. researchgate.net |

| Detection | UV at a wavelength around 210 nm. |

| Injection Volume | 10-20 µL. |

| Column Temperature | Ambient or controlled at a specific temperature (e.g., 25°C). |

Through the application of these chromatographic techniques, researchers can confidently determine the purity of synthesized this compound and monitor its behavior in chemical reactions, ensuring the reliability of subsequent research and applications.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules. For a compound like this compound, methods such as Density Functional Theory (DFT) would be invaluable for understanding its structure, stability, and reactivity. However, specific DFT studies on this ester are not found in the reviewed literature.

Conformational Analysis and Energetics

The flexibility of the ethyl ester group and the vinyl group allows this compound to exist in multiple conformations. A comprehensive conformational analysis would typically involve scanning the potential energy surface by rotating the key dihedral angles, such as the C-C single bonds and the C-O bond of the ester. The goal is to identify the global minimum energy conformation and other low-energy conformers that might be present at room temperature. The relative energies of these conformers, their population distribution according to the Boltzmann distribution, and the energy barriers for their interconversion would be calculated. Unfortunately, no such conformational analysis data has been published for this specific molecule.

Electronic Structure and Molecular Orbital Analysis

An analysis of the electronic structure provides fundamental information about the distribution of electrons within the molecule. This would involve the calculation and visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. For this compound, the gem-difluoro group at the α-position is expected to have a significant impact on the electronic properties, but specific HOMO-LUMO energy values and orbital distributions from computational studies are not available.

Prediction of Reactivity and Reaction Pathways

DFT calculations are a powerful tool for predicting the reactivity of a molecule and for elucidating reaction mechanisms. By calculating molecular electrostatic potential (MEP) maps, one could identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound. This would predict how the molecule interacts with other reagents. Furthermore, computational modeling can be used to study the transition states and reaction profiles of various transformations, such as cycloadditions, Michael additions, or hydrolysis of the ester. Regrettably, no computational studies predicting the reactivity or exploring the reaction pathways of this compound have been found.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound over time, particularly its interactions in a solvent. MD simulations can provide insights into the solvation effects on the conformational preferences of the molecule and can be used to compute various thermodynamic properties. There are currently no published MD simulation studies specifically focusing on this compound.

Structure-Reactivity Relationships from Computational Models

By systematically modifying the structure of this compound in silico (for example, by changing the ester group or the substituents on the double bond) and calculating the resulting changes in electronic properties and reactivity descriptors, one could establish quantitative structure-reactivity relationships (QSRR). Such models are valuable for designing new molecules with desired properties. However, the foundational computational data required to build such models for this specific ester is not available in the literature.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a compound. For this compound, it would be possible to calculate its vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. These theoretical spectra can aid in the interpretation of experimental results. At present, there are no published studies that report the computational prediction of spectroscopic parameters for this molecule.

Conclusion

2,2-Difluoro-3-butenoic acid ethyl ester is a significant compound in the field of organofluorine chemistry. The strategic incorporation of two fluorine atoms at the α-position of an olefinic ester creates a versatile building block with unique reactivity. Its synthesis, typically achieved through condensation or Reformatsky-type reactions, provides access to this valuable intermediate. The compound's chemical properties allow for a range of transformations at both the ester and the gem-difluoroalkene functionalities. Consequently, it serves as a key precursor for the synthesis of complex molecules and other novel fluorinated compounds, underscoring its continued importance in academic and industrial research.

Applications in Advanced Organic Synthesis and Material Science

Role as a Versatile Synthetic Building Block and Reagent

Ethyl 2,2-difluoro-3-butenoate serves as a specialized reagent and building block in organic synthesis. smolecule.com Its utility stems from the combined features of its ester functional group and the fluorinated olefin structure. The presence of two fluorine atoms significantly influences the electronic properties of the molecule, enhancing its stability and modifying the reactivity of its carbon-carbon double bond and carbonyl group. smolecule.com

The compound's reactivity includes hydrolysis of the ester group in the presence of moisture and reactions with nucleophiles at the electrophilic carbonyl carbon. smolecule.com As a fluorinated olefinic ester, it holds potential for various addition reactions across the double bond, making it a candidate for creating more complex fluorinated structures. Its role as a precursor allows for the synthesis of other fluorinated chemicals, leveraging its unique structural and electronic characteristics. smolecule.com

Table 1: Physical and Chemical Properties of 2,2-Difluoro-3-butenoic acid ethyl ester

| Property | Value |

| Molecular Formula | C₆H₈F₂O₂ |

| Molecular Weight | 150.12 g/mol |

| Boiling Point | 122-124 °C |

| Density | 1.169 g/mL at 25 °C |

| Appearance | Colorless liquid |

This table is based on data from reference smolecule.com.

While the incorporation of fluorine is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates, specific examples detailing the direct use of ethyl 2,2-difluoro-3-butenoate as a precursor to named, biologically active molecules are not extensively documented in the reviewed literature. It is recognized more generally as a potential intermediate for pharmaceuticals and agrochemicals. smolecule.com

The function of ethyl 2,2-difluoro-3-butenoate as a key intermediate in the total synthesis of complex organic molecules is an area of potential application. However, based on the available scientific literature, specific, well-documented examples of its integration into the synthesis of complex natural products or other intricate molecular architectures are not prominently reported.

Contributions to Fluorinated Polymer and Advanced Material Development

There is currently limited information available in the scientific literature regarding the specific application of ethyl 2,2-difluoro-3-butenoate in the development of fluorinated polymers or other advanced materials.

Integration into Catalytic Cycles and Reaction Sequences

While catalytic methods are central to modern organic synthesis, specific details on the integration of ethyl 2,2-difluoro-3-butenoate into catalytic cycles or multi-step reaction sequences are not widely available in the reviewed literature. Research on related compounds, such as ethyl bromodifluoroacetate, shows involvement in processes like copper-catalyzed C-H difluoroacetylation, but direct examples involving ethyl 2,2-difluoro-3-butenoate are not specified. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Findings

2,2-Difluoro-3-butenoic acid ethyl ester, also known as ethyl 2,2-difluorobut-3-enoate, is a fluorinated olefinic ester recognized for its utility as a versatile building block in organic synthesis. smolecule.com Its core value lies in the presence of the gem-difluoromethylene group adjacent to a vinyl group and an ester, a combination of functionalities that provides a gateway to a wide array of more complex fluorinated molecules. Current research has established it as a key intermediate for producing other fluorinated compounds, as well as precursors for pharmaceuticals and agrochemicals. smolecule.com

The reactivity of the compound is characterized by typical transformations of esters and fluorinated compounds. smolecule.com The electrophilic nature of the carbonyl carbon allows it to react with various nucleophiles, and the ester group can undergo hydrolysis to the corresponding carboxylic acid. smolecule.com Furthermore, the difluoromethylene group enhances the molecule's stability and influences its reaction pathways compared to non-fluorinated analogues. smolecule.com Research has also demonstrated its participation in radical addition reactions, expanding its synthetic utility. acs.org A significant area of investigation has been its use in synthesizing molecules with potential biological activity, such as enzyme inhibitors, underscoring its importance in medicinal chemistry. acs.orgdicp.ac.cn The introduction of the gem-difluoromethylene group is a well-regarded strategy for modulating the physical, chemical, and biological properties of organic molecules, often serving as a valuable isostere for carbonyl and other polar functional groups. dicp.ac.cn

| Property/Reaction | Description |

| Molecular Formula | C₆H₈F₂O₂ |

| Molecular Weight | 150.12 g/mol |

| Appearance | Colorless liquid |

| Key Functional Groups | Ester, gem-difluoroalkene, vinyl group |

| Known Reactivity | - Hydrolysis to 2,2-difluoro-3-butenoic acid smolecule.com- Nucleophilic attack at the carbonyl carbon smolecule.com- Radical additions across the double bond acs.org- Asymmetric hydrogenation of the double bond dicp.ac.cn |

| Primary Applications | - Reagent in organic synthesis smolecule.com- Precursor for fluorinated compounds smolecule.com- Intermediate for pharmaceuticals and agrochemicals smolecule.comdicp.ac.cn |

Unexplored Reactivity and Novel Transformations

While the fundamental reactivity of this compound is understood, its full potential remains to be unlocked. The unique electronic properties conferred by the two fluorine atoms suggest a wealth of unexplored transformations. Future research should focus on novel cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, where the electron-deficient nature of the double bond could lead to unique reactivity and stereochemical outcomes.

Another promising avenue is the exploration of transition-metal-catalyzed C-H functionalization reactions at the terminal vinyl position. Such methods would provide a highly atom-economical route to more complex substituted difluoroalkenes. Furthermore, investigating its behavior in olefin metathesis reactions could open new pathways for the synthesis of complex fluorinated polymers or macrocycles. The development of novel catalytic systems that can selectively activate and transform the C-F bonds, although challenging, represents a frontier in organofluorine chemistry where this substrate could serve as a valuable model compound.

Advancements in Asymmetric Synthesis and Enantiocontrol

The synthesis of enantioenriched fluorinated compounds is of paramount importance, particularly for the pharmaceutical and agrochemical industries. dicp.ac.cn Significant progress has been made in the asymmetric hydrogenation of α,α-difluoro-β-arylbutenoates, which are derivatives of the title compound. dicp.ac.cn Research has shown that palladium-based catalysts can effectively reduce the carbon-carbon double bond to produce optically active α,α-difluorinated carboxylic acid derivatives with high yields and good to excellent enantioselectivities. dicp.ac.cn

A study on the Pd-catalyzed asymmetric hydrogenation of various α,α-difluoro-β-arylbutenoates demonstrated the viability of this approach. dicp.ac.cn The use of a chiral diphosphine ligand in combination with a palladium precursor and an acid co-catalyst was crucial for achieving high enantiomeric ratios (er). dicp.ac.cn

| Substrate (Aryl Group) | Ligand | Yield (%) | Enantiomeric Ratio (er) |

| Phenyl | L3 | >99 | 92:8 |

| 4-Fluorophenyl | L3 | 99 | 91:9 |

| 4-Chlorophenyl | L3 | 98 | 93:7 |

| 4-Bromophenyl | L3 | 90 | 92:8 |

| 4-Methylphenyl | L3 | >99 | 90:10 |

| 4-Methoxyphenyl | L3 | >99 | 89:11 |

| 1-Naphthyl | L3 | 99 | 82:18 |

| (Data synthesized from a study on Pd-catalyzed asymmetric hydrogenation of related substrates) dicp.ac.cn |

Future advancements should target the development of more versatile and efficient catalytic systems. This includes exploring other transition metals and novel chiral ligands to improve enantioselectivity for a broader range of substrates. Moreover, applying other established asymmetric transformations, such as enantioselective conjugate additions, aldol (B89426) reactions, and Michael additions, directly to this compound is a logical next step. nih.govrug.nl Developing organocatalytic methods for these transformations would be particularly valuable, offering a metal-free alternative for producing chiral fluorinated building blocks.

Integration with Flow Chemistry and Sustainable Methodologies

The synthesis and manipulation of highly reactive or hazardous chemicals are often made safer and more efficient through the use of continuous flow chemistry. researchgate.net The preparation of this compound can involve fluorinating agents or intermediates that would benefit from the enhanced safety and control offered by flow reactors. Continuous processing allows for precise control over reaction temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and safer handling of exothermic or unstable reactions. vapourtec.com

Future research should focus on developing a continuous flow process for the synthesis of the title compound. This could involve packed-bed reactors containing immobilized catalysts or reagents, minimizing waste and simplifying purification. researchgate.net Furthermore, telescoping the synthesis directly into subsequent transformations, such as the aforementioned asymmetric hydrogenations or cycloadditions, within a single, multi-step flow system would represent a significant leap in efficiency and sustainability. researchgate.net Integrating in-line purification and analysis techniques would enable automated, on-demand synthesis of the ester and its derivatives, aligning with the principles of green chemistry by reducing solvent usage and energy consumption.

Emerging Applications and Interdisciplinary Research Opportunities

The primary role of this compound as a synthetic building block opens doors to numerous interdisciplinary research areas. Its most immediate impact will continue to be in medicinal chemistry and agrochemical science. smolecule.com The gem-difluoromethylene group is a proven bioisostere of a ketone or ether oxygen, capable of improving metabolic stability and binding affinity of drug candidates. dicp.ac.cn Future work will involve incorporating this moiety into novel bioactive scaffolds to develop new therapeutics and crop protection agents.

Beyond its established roles, emerging applications in materials science are conceivable. The unique electronic properties of the difluoroalkene unit could be harnessed to create novel polymers and electronic materials. For example, polymerization could yield materials with interesting dielectric properties or thermal stability. There are also opportunities at the intersection of chemistry and biology, where the compound could be used to synthesize fluorinated probes for studying biological systems, such as in the development of new enzyme inhibitors or imaging agents. This requires collaboration between synthetic organic chemists, biochemists, and materials scientists to fully exploit the potential of this versatile fluorinated compound.

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-3-butenoic acid ethyl ester, and how can purity be maximized?

- Methodological Answer : High-purity synthesis can be achieved via fluorination of precursor esters using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, trifluoromethyl analogs are synthesized through Wittig reactions or alkylation of fluorinated intermediates under inert conditions . Purification via fractional distillation or preparative HPLC is recommended, with purity verified by GC-MS (≥99%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : NMR is critical for identifying fluorine environments (e.g., δ -120 to -130 ppm for CF groups) .

- GC-MS : Effective for quantifying ester derivatives and detecting degradation products (e.g., m/z 168 for molecular ion [M]) .

- IR : Confirms ester carbonyl stretches (~1740 cm) and hydroxyl groups if present .

Q. How does storage temperature impact the compound’s stability?

- Methodological Answer : Stability tests indicate that storage at 2–8°C in sealed, moisture-free containers prevents hydrolysis of the ester group. Degradation products (e.g., free acid) can be monitored via HPLC at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in fluorination reactions?

- Methodological Answer : Discrepancies in yields (e.g., 60–95%) arise from competing side reactions, such as elimination or over-fluorination. Kinetic studies using DFT calculations can optimize reaction pathways. For example, steric hindrance at the β-carbon may reduce DAST efficacy, favoring alternative fluorinating agents .

Q. How can computational modeling predict reactivity of fluorinated esters in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and charge distribution. For 2,2-difluoro esters, electron-withdrawing effects of CF groups increase electrophilicity at the α-carbon, enhancing reactivity in Michael additions .

Q. What structure-activity relationships (SARs) govern enzyme inhibition by fluorinated esters?

- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets. For example, 3,5-difluoro analogs inhibit cyclooxygenase (COX-2) with IC values 10-fold lower than non-fluorinated analogs. SAR studies require comparative assays (e.g., fluorescence polarization) and X-ray crystallography of enzyme-ligand complexes .

Key Considerations for Researchers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.